![molecular formula C14H20N4O3S B5606353 N-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]sulfonyl}phenyl)urea](/img/structure/B5606353.png)
N-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]sulfonyl}phenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategic reactions that can offer insights into the synthesis of N-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]sulfonyl}phenyl)urea. For instance, the synthesis of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas showcases a reaction of arylsulfonyl isocyanates with amino-dialkylpyrimidines, leading to the formation of ureas and subsequent reactions under specific conditions (Zeuner & Niclas, 1989). Such methodologies could be adapted for the synthesis of the target compound, highlighting the importance of isocyanates in urea formation.
Molecular Structure Analysis
The molecular structure of related urea compounds has been extensively analyzed using various techniques. For example, the crystal structure, spectral properties, and DFT calculations of N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea were studied, revealing insights into the compound's geometry and electronic transitions (Zhang et al., 2017). These analyses can guide the understanding of the target compound’s molecular structure and its implications.
Chemical Reactions and Properties
The chemical reactivity and properties of urea derivatives offer a foundation for understanding similar compounds. For instance, the reaction of 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones with urea and other reagents to form various derivatives demonstrates the versatility and reactivity of urea compounds in synthesizing complex structures (Gein, Kataeva, & Gein, 2007).
Physical Properties Analysis
Analyzing the physical properties of urea derivatives, such as solubility, melting points, and crystalline structure, is crucial for practical applications. The study of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea’s crystal structure and its implications on physical properties provides valuable insights (Song, Tan, & Wang, 2008).
properties
IUPAC Name |
[4-[[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]sulfonyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-17-7-6-10-8-18(9-13(10)17)22(20,21)12-4-2-11(3-5-12)16-14(15)19/h2-5,10,13H,6-9H2,1H3,(H3,15,16,19)/t10-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEGHJNLGDPRSM-GXFFZTMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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